N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide
Description
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound characterized by two cyclopropane rings and carboxamide functional groups. The structure features a phenyl core substituted with a cyclopropanecarboxamide group and a cyclopropylcarbamoyl-methyl moiety. Its structural analogs, however, are linked to diverse uses, including herbicides, pharmaceuticals, and psychoactive substances .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(16-12-7-8-12)9-10-1-5-13(6-2-10)17-15(19)11-3-4-11/h1-2,5-6,11-12H,3-4,7-9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJJXUPNBZHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide typically involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction can be carried out using standard organic synthesis techniques, such as amidation reactions, which involve the formation of an amide bond between the cyclopropylamine and the carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The production process must adhere to safety and environmental regulations to ensure the quality and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a tool in biological studies to investigate the effects of cyclopropyl-containing compounds on biological systems.
Industry: Use in the production of agrochemicals, such as herbicides and pesticides, due to its potential herbicidal properties.
Mechanism of Action
The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group may play a crucial role in binding to enzymes or receptors, leading to biological or chemical activity. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Cyclopropanecarboxamide Moieties
Cyprosulfamide
- Structure : N-[4-(Cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide.
- Key Features : A sulfonylbenzamide linker replaces the methylene group in the target compound.
- Application : Herbicide safener used in combination with thiencarbazone-methyl and isoxaflutole to enhance crop tolerance .
- Relevance : Demonstrates the role of cyclopropanecarboxamide in agrochemicals, likely stabilizing interactions with plant enzymes.
Tozasertib Lactate
- Structure: N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide.
- Key Features : Incorporates a pyrimidine-thioether linkage and piperazine substituents.
- Application : Antineoplastic agent (MK-0457/VX-680) targeting Aurora kinases in cancer therapy .
- Relevance : Highlights the pharmacological versatility of cyclopropanecarboxamide derivatives in kinase inhibition.
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide
- Structure: Thiophene-methylamino substitution on the phenyl ring.
- Key Features : Heterocyclic thiophene group enhances lipophilicity.
Functional Analogs in Herbicidal and Pharmaceutical Contexts
Cyclopropylfentanyl
- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide.
- Key Features : Piperidine and phenylethyl groups replace the phenyl-methyl substituents.
- Application : Potent opioid analgesic with ~100× the potency of morphine; linked to illicit use as a new psychoactive substance (NPS) .
- Relevance : Illustrates the risks of structural modifications to cyclopropanecarboxamide in creating uncontrolled analogs.
N-[5-({2-[(2-Methoxyphenyl)carbamoyl]ethyl}carbamoyl)-2-methylphenyl]cyclopropanecarboxamide
- Structure : Contains a methoxyphenyl-carbamoyl-ethyl side chain.
- Properties: Calculated LogD (5.5) = 3.31, pKa = 12.43, indicating moderate lipophilicity and strong hydrogen-bond donor capacity .
- Application : Likely a protease or receptor antagonist due to extended amide linkages.
Comparative Data Table
Research Findings and Trends
- Agrochemical Utility : Cyprosulfamide and related compounds () underscore the role of cyclopropanecarboxamide in enhancing herbicidal efficacy through enzyme interaction or safening mechanisms.
- Pharmaceutical Diversity : Tozasertib and cyclopropylfentanyl demonstrate divergent applications—kinase inhibition vs. opioid receptor agonism—emphasizing the scaffold’s adaptability .
- Structural Determinants : Substituents like sulfonyl groups (Cyprosulfamide) or piperidine (cyclopropylfentanyl) dictate target specificity, while cyclopropane contributes to metabolic stability .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O, characterized by the presence of a cyclopropane ring and a carbamoyl group. The compound's structure contributes to its unique biological properties, making it a candidate for various therapeutic applications.
Mechanisms of Biological Activity
-
Inhibition of Enzymatic Activity :
- Compounds containing cyclopropyl groups have been shown to exhibit selective inhibition of certain enzymes, such as p38α MAP kinase, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic benefits in conditions like rheumatoid arthritis .
- Anticancer Properties :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of p38α MAP kinase | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study: Inhibition of p38α MAP Kinase
In a study examining the structure-activity relationship (SAR) of cyclopropyl-containing compounds, this compound was identified as a potent inhibitor of p38α MAP kinase. The compound demonstrated improved pharmacokinetic properties compared to other candidates, leading to enhanced efficacy in murine models of inflammation .
Case Study: Anticancer Activity
A separate investigation into the anticancer properties revealed that derivatives of cyclopropane could effectively trigger apoptosis in various cancer cell lines. The study highlighted the importance of the cyclopropyl group in enhancing the binding affinity to target proteins involved in cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
